molecular formula C11H15NO2 B13055422 (3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid

(3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid

Cat. No.: B13055422
M. Wt: 193.24 g/mol
InChI Key: OQRIETIIFBOIRV-VIFPVBQESA-N
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Description

(3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid: is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to dissolve the reactants.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of biocatalysts, such as enzymes, can also be explored for more environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Substituted amines, amides

Scientific Research Applications

Chemistry: In organic synthesis, (3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid can be used as a chiral building block for the synthesis of more complex molecules

Biology: This compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acids and their derivatives. Its chiral nature makes it a valuable tool for investigating stereospecificity in biological systems.

Medicine: In medicinal chemistry, this compound may serve as a precursor or intermediate in the synthesis of drugs that target specific receptors or enzymes. Its structural features can be exploited to design molecules with improved efficacy and reduced side effects.

Industry: The compound can be used in the production of specialty chemicals and materials, where its unique properties contribute to the performance and functionality of the final products.

Mechanism of Action

The mechanism by which (3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s chiral center often plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

    (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid: The enantiomer of the compound, with opposite stereochemistry.

    Phenylalanine: An amino acid with a similar aromatic side chain but different overall structure.

    Valine: An amino acid with a branched aliphatic side chain, lacking the aromatic ring.

Uniqueness: (3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid is unique due to its combination of a chiral center, an aromatic ring, and a branched aliphatic chain. This combination of features makes it a versatile building block in organic synthesis and a valuable tool in various scientific research applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3S)-3-amino-2,2-dimethyl-3-phenylpropanoic acid

InChI

InChI=1S/C11H15NO2/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14)/t9-/m0/s1

InChI Key

OQRIETIIFBOIRV-VIFPVBQESA-N

Isomeric SMILES

CC(C)([C@H](C1=CC=CC=C1)N)C(=O)O

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)C(=O)O

Origin of Product

United States

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